1-(4-Methoxyphenyl)-2,2-dimethylpropane-1-thione
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Overview
Description
1-(4-Methoxyphenyl)-2,2-dimethylpropane-1-thione is an organic compound characterized by the presence of a thione group attached to a propane backbone substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1-thione typically involves the reaction of 4-methoxybenzaldehyde with a suitable thione precursor under controlled conditions. One common method includes the use of a base-catalyzed condensation reaction followed by a thionation step. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1-thione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thione group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
1-(4-Methoxyphenyl)-2,2-dimethylpropane-1-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Methedrone: A synthetic cathinone with a similar methoxyphenyl group but different functional groups.
4-Methoxyamphetamine: A compound with a methoxyphenyl group and an amine functional group, known for its psychoactive properties.
Uniqueness: 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1-thione is unique due to its combination of a thione group and a methoxyphenyl group, which imparts distinct chemical reactivity and potential biological activity. Unlike its analogs, this compound’s thione group allows for specific interactions with biological targets, making it a valuable tool in medicinal chemistry and drug development .
Properties
CAS No. |
41464-62-4 |
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Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2,2-dimethylpropane-1-thione |
InChI |
InChI=1S/C12H16OS/c1-12(2,3)11(14)9-5-7-10(13-4)8-6-9/h5-8H,1-4H3 |
InChI Key |
RGLOJSLHNLVMMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=S)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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